N-[1-(2-phenylacetyl)pyrrolidin-3-yl]cyclopent-3-ene-1-carboxamide
Description
N-[1-(2-phenylacetyl)pyrrolidin-3-yl]cyclopent-3-ene-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenylacetyl group, and a cyclopentene carboxamide moiety
Properties
IUPAC Name |
N-[1-(2-phenylacetyl)pyrrolidin-3-yl]cyclopent-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(12-14-6-2-1-3-7-14)20-11-10-16(13-20)19-18(22)15-8-4-5-9-15/h1-7,15-16H,8-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXWKMYYRLIBJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2CC=CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-phenylacetyl)pyrrolidin-3-yl]cyclopent-3-ene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized through the cyclization of appropriate precursors. The phenylacetyl group is then introduced via acylation reactions, and the cyclopentene carboxamide moiety is incorporated through further functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-phenylacetyl)pyrrolidin-3-yl]cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
N-[1-(2-phenylacetyl)pyrrolidin-3-yl]cyclopent-3-ene-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs or therapeutic agents.
Industry: The compound can be used in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mechanism of Action
The mechanism by which N-[1-(2-phenylacetyl)pyrrolidin-3-yl]cyclopent-3-ene-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, phenylacetyl-containing compounds, and cyclopentene carboxamides. Examples include:
- Pyrrolidine-2-one
- Phenylacetyl chloride
- Cyclopentene-1-carboxylic acid
Uniqueness
N-[1-(2-phenylacetyl)pyrrolidin-3-yl]cyclopent-3-ene-1-carboxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the pyrrolidine ring, phenylacetyl group, and cyclopentene carboxamide moiety allows for diverse functionalization and application possibilities, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
